1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)-
Description
1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)- is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound has a molecular weight of 220.109944372 daltons .
Properties
CAS No. |
634616-24-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
6-methoxy-5-propan-2-yloxy-1H-isochromene |
InChI |
InChI=1S/C13H16O3/c1-9(2)16-13-11-6-7-15-8-10(11)4-5-12(13)14-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
FJCZNIHIOVFRJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC2=C1C=COC2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)- can be achieved through various synthetic routes. One common method involves the condensation of 2-carboxy benzaldehyde with bromoacetophenone derivatives, followed by reaction with different aromatic aldehydes . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)- has several scientific research applications. It is used in the synthesis of isocoumarin derivatives, which have shown promising antibacterial, antifungal, and analgesic activities . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties. In the industry, it is used in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s benzopyran skeleton is essential for its biological activity, as it can interact with various enzymes and receptors in the body . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)- can be compared with other similar compounds, such as 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-6-methoxy-3-methyl- and 4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)- . These compounds share a similar benzopyran skeleton but differ in their substituents and functional groups. The uniqueness of 1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)- lies in its specific substituents, which contribute to its distinct chemical and biological properties. For instance, the presence of the methoxy and isopropoxy groups may enhance its solubility and reactivity compared to other benzopyran derivatives .
Biological Activity
1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)-, also known as a benzopyran derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a larger class of compounds known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.
- CAS Number : 634616-24-3
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
- IUPAC Name : 6-methoxy-5-(1-methylethoxy)-1H-2-benzopyran
The biological activity of 1H-2-benzopyran, 6-methoxy-5-(1-methylethoxy)- is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Antioxidant Activity
Research indicates that 1H-2-benzopyran derivatives possess potent antioxidant capabilities. A study demonstrated that these compounds can significantly reduce oxidative stress markers in vitro and in vivo, suggesting their potential use in preventing oxidative damage-related diseases .
Anti-inflammatory Effects
In animal models, the compound has been associated with decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases like arthritis and other chronic inflammatory conditions .
Anticancer Potential
In vitro studies have shown that 1H-2-benzopyran, 6-methoxy-5-(1-methylethoxy)- can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study 1: Antioxidant Effects in Diabetic Rats
A study involving diabetic rats treated with this compound showed a significant reduction in blood glucose levels and improved antioxidant status compared to untreated controls. The results indicated that the compound could mitigate oxidative stress associated with diabetes .
Case Study 2: Anti-inflammatory Properties in Arthritis Models
In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory cytokines .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| 1H-2-Benzopyran, 6-methoxy... | 634616-24-3 | High | Moderate | High |
| Emodin | 518-82-1 | Moderate | High | Moderate |
| Curcumin | 458-37-7 | High | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
